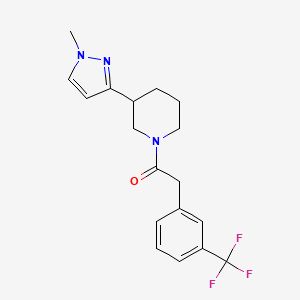![molecular formula C16H17FN2O3S B2978378 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2180010-81-3](/img/structure/B2978378.png)
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with a suitable azetidinone derivative, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, rhodium complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives and azetidinone-based molecules. Examples include:
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications.
Azetidinone derivatives: Compounds with a similar azetidinone core structure.
Uniqueness
What sets 3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine-substituted aromatic ring, azetidinone, and thiazolidine-2,4-dione moieties contribute to its versatility and potential for diverse applications .
Eigenschaften
IUPAC Name |
3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-6-11(2-4-13(10)17)3-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2,4,6,12H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCRWIYCVSUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
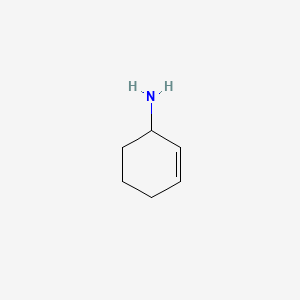
![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide](/img/structure/B2978300.png)
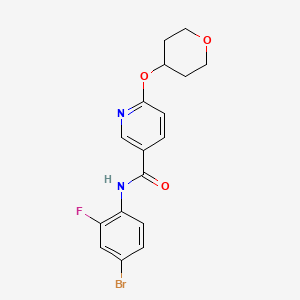
![3,4-difluoro-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2978303.png)
![1-({Benzyl[(oxolan-2-yl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2978305.png)
![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)
![N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2978307.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2978309.png)
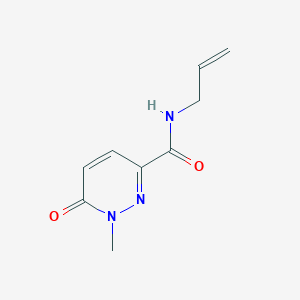
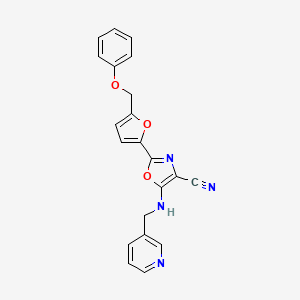
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2978313.png)
![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)
